1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one
Overview
Description
1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H12O3. It is known for its unique structure, which includes an allyl group and two hydroxyl groups attached to a phenyl ring. This compound has a molecular weight of 192.21 g/mol and exhibits interesting chemical properties that make it valuable in various scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one can be compared with similar compounds such as:
2,6-Dihydroxyacetophenone: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-(2,6-Dihydroxyphenyl)ethan-1-one: Similar structure but without the allyl group, leading to different chemical properties and reactivity.
1-(2-Allyl-3,4-dihydroxyphenyl)ethan-1-one: Similar but with hydroxyl groups in different positions, affecting its reactivity and interactions.
The presence of the allyl group in this compound makes it unique and provides additional reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3,6-dihydroxy-2-prop-2-enylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-9(13)5-6-10(14)11(8)7(2)12/h3,5-6,13-14H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNLXOVRHCAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1CC=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379446 | |
Record name | 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40815-79-0 | |
Record name | 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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